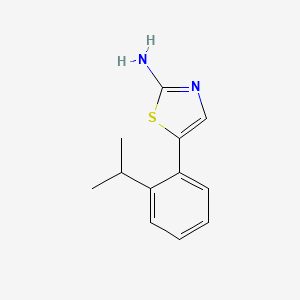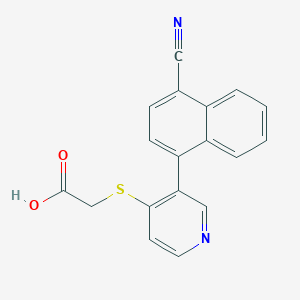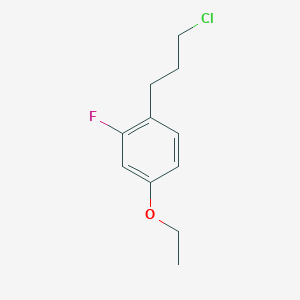
1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2-fluorobenzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 3-chloropropyl group is introduced to the benzene ring through a nucleophilic substitution reaction, where the chlorine atom is replaced by the ethoxy group on the benzene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides.
科学的研究の応用
1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, the compound can be used to study the effects of specific chemical modifications on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It can be used to design and synthesize new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound shares the 3-chloropropyl group but differs in the presence of additional methoxy groups and a pyrylium ring.
Tris(chloropropyl) phosphate (TCPP): This compound contains multiple chloropropyl groups and is used as a flame retardant.
1-(3-Chlorophenyl)piperazine: This compound has a similar chloropropyl group but is part of a piperazine ring structure.
Uniqueness
1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the ethoxy and fluorine groups on the benzene ring, along with the 3-chloropropyl group, makes it distinct from other similar compounds. This unique structure allows for specific interactions and applications in various fields of research and industry.
特性
分子式 |
C11H14ClFO |
|---|---|
分子量 |
216.68 g/mol |
IUPAC名 |
1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
ITGQKVRJXGINBU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)CCCCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


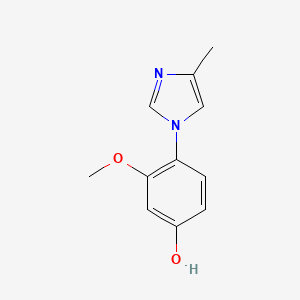
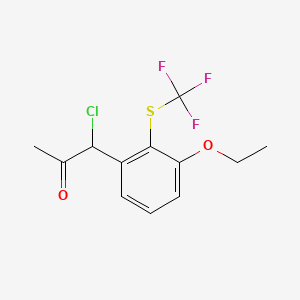

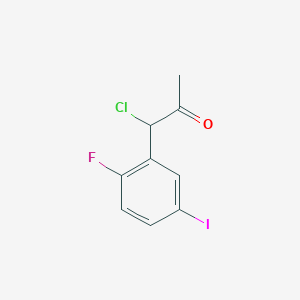

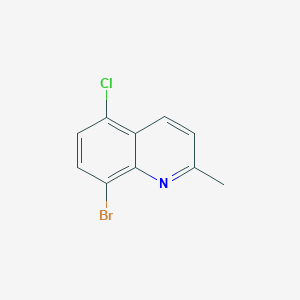
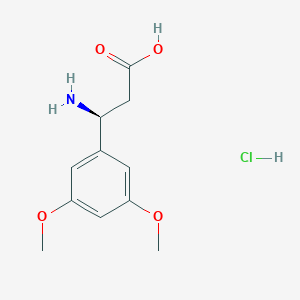
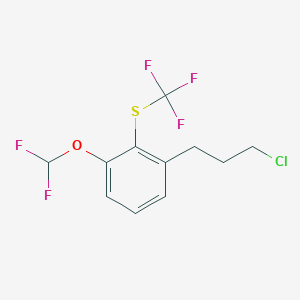

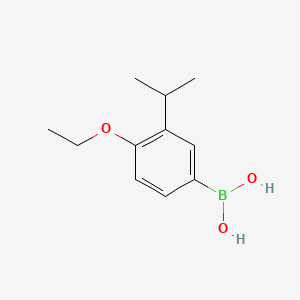
![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
